Cas no 2137450-21-4 (4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride)

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
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- インチ: 1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H
- InChIKey: VYRGWOZCBCSIHZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C2NC(C(=O)O)CC=12)C.Cl
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384569-0.25g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 0.25g |
$509.0 | 2025-03-16 | |
Enamine | EN300-384569-0.1g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 0.1g |
$355.0 | 2025-03-16 | |
A2B Chem LLC | AX43007-250mg |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95% | 250mg |
$571.00 | 2024-04-20 | |
A2B Chem LLC | AX43007-5g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95% | 5g |
$3173.00 | 2024-04-20 | |
A2B Chem LLC | AX43007-10g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95% | 10g |
$4689.00 | 2024-04-20 | |
Enamine | EN300-384569-0.05g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 0.05g |
$238.0 | 2025-03-16 | |
Enamine | EN300-384569-1.0g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-16 | |
Enamine | EN300-384569-2.5g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 2.5g |
$2014.0 | 2025-03-16 | |
Enamine | EN300-384569-5.0g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95.0% | 5.0g |
$2981.0 | 2025-03-16 | |
A2B Chem LLC | AX43007-2.5g |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |
2137450-21-4 | 95% | 2.5g |
$2155.00 | 2024-04-20 |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Overview of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS No. 2137450-21-4)
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a chemically synthesized derivative of indole, a heterocyclic aromatic organic compound. With the CAS number 2137450-21-4, this compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The presence of a methoxy group and a carboxylic acid moiety in its structure makes it a versatile intermediate for drug development, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders.
In recent years, the demand for indole derivatives like 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride has surged, driven by their role in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for small-molecule therapeutics, especially in the context of neurodegenerative diseases and inflammatory conditions. The compound’s ability to modulate specific enzymatic pathways has also made it a subject of interest in precision medicine, aligning with the growing trend toward personalized healthcare solutions.
The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride involves multi-step organic reactions, including cyclization and functional group modifications. Its hydrochloride salt form enhances solubility, making it more suitable for in vitro and in vivo studies. This characteristic is particularly valuable in drug formulation, where bioavailability is a critical factor. Additionally, the compound’s stability under physiological conditions has been a focal point for researchers optimizing drug delivery systems.
From an industrial perspective, CAS 2137450-21-4 is often discussed in the context of green chemistry and sustainable synthesis. As environmental regulations tighten, pharmaceutical companies are seeking eco-friendly methods to produce such intermediates. Innovations like catalytic hydrogenation and microwave-assisted synthesis have been explored to reduce waste and energy consumption during the production of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride.
The compound’s relevance extends to academic research, where it serves as a model for studying structure-activity relationships (SAR). Its indole core is a common motif in many natural products and pharmaceuticals, including serotonin receptor modulators and kinase inhibitors. This has led to a proliferation of studies investigating its interactions with biological targets, often leveraging computational chemistry tools like molecular docking and QSAR modeling.
In the realm of analytical chemistry, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is characterized using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and confirm structural integrity, which are paramount for its application in high-throughput screening assays. The compound’s spectral data is often shared in open-access databases, facilitating collaboration among researchers worldwide.
Looking ahead, the potential of CAS 2137450-21-4 in drug discovery pipelines remains promising. With advancements in AI-driven drug design, researchers are now able to predict its derivatives’ efficacy more accurately. This aligns with the broader shift toward data-driven pharmacology, where compounds like 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride are evaluated using machine learning algorithms to identify novel therapeutic applications.
In summary, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS No. 2137450-21-4) represents a critical intersection of chemistry, biology, and technology. Its multifaceted applications—from medicinal chemistry to sustainable synthesis—underscore its importance in modern scientific endeavors. As research continues to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and environmental sustainability.
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